3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-(2,3-Dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethylphenyl, dimethoxy, and sulfanyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dimethylphenylamine with ethyl acetoacetate to form an intermediate. This intermediate undergoes cyclization with urea or thiourea to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in its functional groups and reactivity.
Medetomidine: Contains a similar phenyl structure but is used primarily as an α2-adrenoceptor agonist.
Uniqueness
3-(2,3-Dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazolinone core is a versatile scaffold for drug development, and the presence of dimethoxy and sulfanyl groups enhances its potential for therapeutic applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O3S/c1-10-6-5-7-14(11(10)2)20-17(21)12-8-15(22-3)16(23-4)9-13(12)19-18(20)24/h5-9H,1-4H3,(H,19,24) |
InChI Key |
HYMIZZGMUINNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC)C |
Origin of Product |
United States |
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